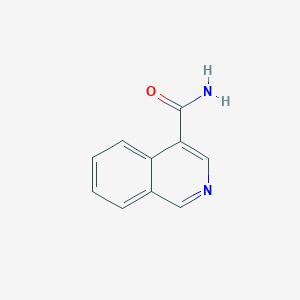

isoquinoline-4-carboxamide

CAS No.: 7114-81-0

Cat. No.: VC3766176

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7114-81-0 |

|---|---|

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | isoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C10H8N2O/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13) |

| Standard InChI Key | JGNIYFRSFZEFCQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)N |

Introduction

Chemical Structure and Properties

Isoquinoline-4-carboxamide consists of an isoquinoline core with a carboxamide group at the 4-position. The molecular formula is C₁₀H₈N₂O, with a structure similar to isoquinoline-4-carbothioamide (C₁₀H₈N₂S), except that the sulfur atom in the carbothioamide is replaced with an oxygen atom.

Structural Features

The compound features the characteristic isoquinoline scaffold, which consists of a benzene ring fused to a pyridine ring, with a carboxamide (-CONH₂) functional group attached at the 4-position. This creates a compound with potential hydrogen bond donor and acceptor capabilities through the amide functionality.

Physical Properties

Based on structural analogues, isoquinoline-4-carboxamide likely has the following properties:

| Property | Value (predicted) |

|---|---|

| Molecular Weight | Approximately 172.18 g/mol |

| Appearance | Crystalline solid |

| Solubility | Likely soluble in polar organic solvents |

| Hydrogen Bond Donors | 2 (from -NH₂ group) |

| Hydrogen Bond Acceptors | 3 (from N in ring and C=O) |

The physical properties are extrapolated from the structurally similar isoquinoline-4-carbothioamide, which has a molecular weight of 188.25 g/mol , with adjustments for the oxygen atom replacing sulfur.

Structural Comparison with Analogues

Comparison with Isoquinoline-4-carbothioamide

Isoquinoline-4-carbothioamide, with the molecular formula C₁₀H₈N₂S, is a close structural analogue with a thioamide group (-CSNH₂) instead of a carboxamide (-CONH₂) . This sulfur-containing analogue has been characterized with a molecular weight of 188.25 g/mol . The replacement of oxygen with sulfur impacts the compound's electronic properties and potentially its biological activity, as thioamides often display different hydrogen bonding patterns compared to their oxygen counterparts.

Comparison with Isoquinoline-4-carboxylic acid

Isoquinoline-4-carboxylic acid (C₁₀H₇NO₂) represents another closely related compound, featuring a carboxylic acid group (-COOH) instead of a carboxamide (-CONH₂) at the 4-position . This compound has been more extensively studied and serves as a potential synthetic precursor to isoquinoline-4-carboxamide through amidation reactions.

Comparison with Benzo[f]isoquinoline-4-carboxamide

Benzo[f]isoquinoline-4-carboxamide (C₁₄H₁₀N₂O) represents an extended analogue with an additional benzene ring fused to the isoquinoline core while maintaining the carboxamide group at the 4-position . The additional aromatic ring likely alters both physical properties and biological activities by increasing lipophilicity and providing additional π-π stacking opportunities with biological targets.

Structure-Activity Relationship Insights

Importance of the Position-4 Substituent

The positioning of functional groups on the isoquinoline scaffold appears crucial for biological activity. The presence of the carboxamide group at position 4 likely influences:

-

Hydrogen bonding capabilities with biological targets

-

Electronic distribution across the heterocyclic system

-

Metabolic stability and pharmacokinetic properties

Role of the Isoquinoline Core

The isoquinoline core itself contributes significantly to biological activities. Studies on various isoquinoline derivatives suggest that this scaffold effectively interacts with diverse biological targets including enzymes, proteins, and nucleic acids . The planar aromatic structure facilitates intercalation and π-stacking interactions with biomolecules.

Analytical Considerations

Identification and Characterization Methods

The characterization of isoquinoline-4-carboxamide would typically involve techniques similar to those used for related compounds:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry to determine molecular weight and fragmentation patterns

-

Infrared Spectroscopy to identify the characteristic amide group stretching frequencies

-

X-ray Crystallography for definitive structural elucidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume